molecular formula C11H16N2O B12633602 {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol CAS No. 919106-18-6

{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol

Cat. No.: B12633602
CAS No.: 919106-18-6
M. Wt: 192.26 g/mol
InChI Key: XWRKSMTUMRSRKJ-UHFFFAOYSA-N
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Description

{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol is a synthetically derived chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a constrained cyclopropyl ring system linked to a pyridin-3-yl group and a methanol functional group, further modified with a methylaminomethyl side chain. This unique structure makes it a valuable intermediate for the synthesis of more complex molecules. Its primary research application lies in its potential as a key building block for novel pharmacologically active compounds. The structure is analogous to intermediates used in the development of ligands for various biological targets . Specifically, the cyclopropyl and pyridine motifs are common in compounds investigated for their interactions with central nervous system (CNS) targets . The presence of both hydrogen bond donor and acceptor groups, along with the rigid cyclopropyl ring, allows researchers to explore precise three-dimensional interactions in drug-receptor binding. This product is intended for use in laboratory research and development, including hit-to-lead optimization and structure-activity relationship (SAR) studies. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

919106-18-6

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

[2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol

InChI

InChI=1S/C11H16N2O/c1-12-8-11(5-10(11)7-14)9-3-2-4-13-6-9/h2-4,6,10,12,14H,5,7-8H2,1H3

InChI Key

XWRKSMTUMRSRKJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC1CO)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination

One effective method for synthesizing {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves reductive amination of cyclopropanecarboxaldehyde with methylamine. This process can be summarized as follows:

  • Starting Materials : Cyclopropanecarboxaldehyde and methylamine.
  • Reaction Conditions : The reaction is typically conducted in a solvent like ethanol or methanol under reflux conditions.
  • Catalysts : Copper sulfate or other Lewis acids may be employed to enhance the reaction rate.
  • Workup : The product is extracted using dichloromethane, washed with saline solution, and purified through recrystallization.

This method has been reported to yield high purity and good yields of the desired compound.

Alkylation Method

Another approach involves the alkylation of a pyridine derivative:

  • Starting Material : 2-bromopyridine or similar derivatives.
  • Alkylating Agent : A suitable alkyl halide such as chloromethyl cyclopropane.
  • Base : Strong bases like potassium carbonate are used to facilitate the alkylation process.
  • Reaction Conditions : Typically performed in a polar aprotic solvent at elevated temperatures.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods:

Method Starting Materials Yield (%) Reaction Time Solvent Used
Reductive Amination Cyclopropanecarboxaldehyde, Methylamine 75-90 12-24 hours Ethanol/Methanol
Alkylation 2-Bromopyridine, Cyclopropyl Chloride 60-80 6-12 hours DMF/DMSO

Research Findings and Optimization Strategies

Recent studies have focused on optimizing these synthetic routes to improve yield and reduce reaction times:

  • Catalyst Optimization : The use of different catalysts has shown to significantly enhance yields in reductive amination reactions.

  • Temperature Control : Maintaining optimal temperatures during alkylation can minimize side reactions and improve selectivity towards the desired product.

  • Solvent Selection : The choice of solvent can impact both solubility and reactivity; hence, exploring alternative solvents may yield better results.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and cyclopropyl compounds .

Scientific Research Applications

Antidepressant and Analgesic Properties

Research indicates that compounds similar to {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol may exhibit antidepressant and analgesic effects. The structural components allow for modulation of neurotransmitter systems, potentially leading to therapeutic benefits in mood disorders and pain management .

Inhibition of Protein Kinases

The compound's structure is conducive to interactions with protein kinases, which are critical in various signaling pathways. Similar compounds have been investigated for their ability to inhibit p38α MAP kinase, a target in inflammatory diseases . This suggests that this compound could be evaluated for similar inhibitory activities.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its application in therapeutics. Studies indicate that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties .

Central Nervous System Penetration

Research has shown that compounds with similar structures can cross the blood-brain barrier effectively. This property is essential for drugs targeting central nervous system disorders, suggesting that this compound may possess similar capabilities .

Specialty Chemicals

As a specialty chemical, this compound can be utilized in various industrial applications beyond pharmaceuticals. Its unique properties make it suitable for use in agrochemicals or as an intermediate in the synthesis of other complex organic compounds .

Case Studies and Research Findings

StudyFocusFindings
Study on pyridine derivativesAntifilarial activityIdentified potential macrofilaricides among pyridine analogs
p38α MAP kinase inhibitorsInflammatory diseasesDemonstrated efficacy of similar compounds in inhibiting key pathways
Pharmacokinetic analysisCNS penetrationConfirmed ability of related compounds to cross the blood-brain barrier effectively

Mechanism of Action

The mechanism of action of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its closest analogues:

Compound Name Substituent on Amino Group Cyclopropane Presence Pyridine Position Key Applications/Properties
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol Methyl Yes 3-pyridinyl Potential metabolic stability
{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol Benzyl Yes 3-pyridinyl Increased lipophilicity
2-(Methylamino)pyridine-3-methanol Methyl No 3-pyridinyl Pharmaceutical intermediate
Key Observations:

Cyclopropane Impact: The target compound and its benzylamino analogue both contain a cyclopropane ring, which imposes rigidity and may reduce metabolic degradation compared to the non-cyclopropane derivative (2-(Methylamino)pyridine-3-methanol) .

Substituent Effects: Replacing the methylamino group with a benzylamino group (as in ) increases steric bulk and lipophilicity (logP), which could improve membrane permeability but may reduce solubility.

Pyridine Positioning: All compounds feature a pyridin-3-yl group, enabling consistent hydrogen-bonding and coordination properties. However, the absence of a cyclopropane ring in 2-(Methylamino)pyridine-3-methanol likely results in greater conformational flexibility, affecting its pharmacokinetic profile.

Physicochemical Properties (Hypothetical Projections):
Property Target Compound Benzylamino Analogue Non-Cyclopropane Derivative
Molecular Weight ~248 g/mol ~324 g/mol ~154 g/mol
logP ~1.2 ~2.8 ~0.5
Water Solubility Moderate Low High
Metabolic Stability High Moderate Low

Note: Values are estimated based on substituent contributions.

  • The benzylamino analogue’s higher logP suggests better blood-brain barrier penetration but poorer aqueous solubility. The target compound balances moderate lipophilicity with cyclopropane-driven stability, making it a more versatile candidate for drug development.

Biological Activity

{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol, with the molecular formula C11H16N2O and CAS number 919106-18-6, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development.

The structure of this compound includes a cyclopropyl group, which enhances its reactivity and biological activity. Its IUPAC name is [2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol, and it possesses a molecular weight of 192.26 g/mol.

PropertyValue
CAS No. 919106-18-6
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name [2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol
InChI Key XWRKSMTUMRSRKJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. It is known to inhibit certain enzymes, disrupting cellular processes that are vital for microbial growth and survival. This inhibition leads to its observed antimicrobial and antifungal effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for select bacteria are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100
Pseudomonas aeruginosa150

These results suggest that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative bacteria, which may be due to differences in cell wall structure and permeability .

Antifungal Properties

In addition to its antibacterial activity, this compound has been evaluated for antifungal properties. Studies have shown that it can inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity is often measured using similar MIC methodologies.

Case Studies

  • Study on Antibacterial Activity : A study published in MDPI evaluated various pyridine derivatives, including this compound, demonstrating its efficacy against multi-drug resistant strains of Staphylococcus aureus with MIC values comparable to traditional antibiotics .
  • Antifungal Evaluation : Research conducted on the antifungal properties revealed that the compound showed significant inhibition of fungal growth at concentrations lower than those required for antibacterial activity, highlighting its potential as a dual-action agent against infections .

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